molecular formula C23H18N2O6 B3450602 dimethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}terephthalate

dimethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}terephthalate

Cat. No. B3450602
M. Wt: 418.4 g/mol
InChI Key: VWQOBGVJADGQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}terephthalate, also known as DMOT, is a novel organic compound that has gained significant attention in the field of scientific research. DMOT is a terephthalate derivative that has been synthesized using a unique method and has shown promising results in various applications.

Mechanism of Action

The exact mechanism of action of dimethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}terephthalate is not yet fully understood. However, it has been suggested that this compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of dimethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}terephthalate is its relatively simple synthesis method, which allows for large-scale production. This compound has also been shown to be stable under various conditions, making it suitable for use in various experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of dimethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}terephthalate. One of the areas of research could be the development of new and more efficient synthesis methods for this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in treating other diseases. Another area of research could be the development of this compound derivatives with improved solubility and bioavailability. Overall, this compound shows great potential for use in various scientific applications and warrants further research.

Scientific Research Applications

Dimethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}terephthalate has been extensively studied for its potential applications in various fields. It has been found to possess significant anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases.

properties

IUPAC Name

dimethyl 2-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O6/c1-30-22(28)14-9-10-15(23(29)31-2)17(11-14)24-19(26)12-25-18-8-4-6-13-5-3-7-16(20(13)18)21(25)27/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQOBGVJADGQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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